Toreforant

Vue d'ensemble

Description

Toreforant est un antagoniste sélectif du récepteur H4 de l'histamine, actif par voie orale. Il a été étudié pour ses effets thérapeutiques potentiels dans diverses maladies inflammatoires et immunitaires, notamment la polyarthrite rhumatoïde, l'asthme et le psoriasis . Le récepteur H4 de l'histamine est un nouveau médiateur des réponses inflammatoires, ce qui fait de this compound un candidat prometteur pour le traitement des affections associées à l'inflammation .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de Toreforant implique plusieurs étapes, commençant par la préparation du noyau benzimidazole. Les étapes clés comprennent:

Formation du Noyau Benzimidazole : La réaction de l'o-phénylènediamine avec l'acide formique ou ses dérivés pour former le cycle benzimidazole.

Formation du Cycle Pyrimidine : L'introduction du cycle pyrimidine par une réaction de condensation avec des réactifs appropriés.

Réactions de Substitution : L'introduction de divers substituants sur les cycles benzimidazole et pyrimidine pour obtenir la structure chimique désirée.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les principales considérations comprennent le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation et la chromatographie .

Types de Réactions:

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle benzimidazole, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent se produire au niveau du cycle pyrimidine, conduisant à la formation d'analogues réduits.

Substitution : Les réactions de substitution sont courantes, en particulier au niveau des atomes d'azote des cycles benzimidazole et pyrimidine.

Réactifs et Conditions Communs:

Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de Substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des applications thérapeutiques potentielles .

4. Applications de la Recherche Scientifique

Biologie : Enquête sur ses effets sur la signalisation des cellules immunitaires et la libération de cytokines.

5. Mécanisme d'Action

This compound exerce ses effets en antagonisant sélectivement le récepteur H4 de l'histamine. Ce récepteur est impliqué dans la régulation des réponses immunitaires et de l'inflammation. En bloquant le récepteur H4, this compound inhibe la libération de cytokines et de chimiokines pro-inflammatoires, réduisant ainsi l'inflammation et la migration des cellules immunitaires . Les cibles moléculaires comprennent les récepteurs de l'histamine sur les cellules immunitaires telles que les mastocytes, les cellules dendritiques et les macrophages .

Applications De Recherche Scientifique

Eosinophilic Asthma

A notable application of toreforant is in the treatment of eosinophilic asthma. A phase 2a study evaluated its efficacy in patients with persistent asthma that was inadequately controlled despite current treatments. Although the study aimed to assess improvements in lung function and asthma control scores, results indicated no significant therapeutic benefit compared to placebo at the tested dose of 30 mg .

Rheumatoid Arthritis

This compound has also been studied for its effects on rheumatoid arthritis. Initial phase IIa trials suggested some improvement in signs and symptoms; however, subsequent phase IIb studies failed to demonstrate significant efficacy over placebo . The drug was administered at varying doses (3 mg, 10 mg, and 30 mg) but ultimately did not meet predefined success criteria.

Psoriasis

The compound's potential in treating moderate-to-severe plaque psoriasis was explored through a phase 2 clinical trial. Despite preclinical evidence suggesting that histamine H4 receptor antagonism could ameliorate psoriasis symptoms by modulating immune responses, the results did not show substantial efficacy compared to placebo .

Pharmacological Profile

This compound exhibits a high selectivity for the histamine H4 receptor with a Ki value of approximately 8.4 nM. Its pharmacokinetic profile has been characterized through various studies that assessed safety and tolerability across multiple dosing regimens .

Table 1: Pharmacological Characteristics of this compound

| Property | Value |

|---|---|

| Selectivity | High (H4R) |

| Ki Value | 8.4 nM |

| Administration Route | Oral |

| Safety Profile | Generally well-tolerated with exceptions (e.g., QT prolongation) |

| Clinical Trials Conducted | Asthma, RA, Psoriasis |

Preclinical Studies

Preclinical studies have shown that this compound possesses anti-inflammatory properties in animal models of asthma and arthritis. These studies indicated that it could inhibit histamine-induced eosinophil shape changes and demonstrated efficacy in reducing inflammation without significant adverse effects .

Safety and Adverse Effects

While this compound has generally been well tolerated in clinical trials, some concerns have arisen regarding its safety profile. Notably, QT prolongation was observed during preclinical toxicity studies, necessitating caution in its use .

Mécanisme D'action

Toreforant exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, reducing inflammation and immune cell migration . The molecular targets include histamine receptors on immune cells such as mast cells, dendritic cells, and macrophages .

Comparaison Avec Des Composés Similaires

Toreforant fait partie d'une classe d'antagonistes du récepteur H4 de l'histamine. Des composés similaires comprennent:

JNJ 7777120 : Un antagoniste du récepteur H4 de première génération avec une courte demi-vie in vivo et des problèmes de toxicité.

Unicité de this compound : this compound se démarque par son profil de sécurité amélioré et son efficacité dans les études cliniques. Contrairement à ses prédécesseurs, this compound ne présente pas le même niveau de toxicité et a montré des avantages potentiels dans le traitement de la polyarthrite rhumatoïde et d'autres affections inflammatoires .

Activité Biologique

Toreforant, also known as JNJ-38518168, is a selective antagonist of the histamine H4 receptor (H4R). This compound has garnered attention for its potential therapeutic applications in various inflammatory and allergic conditions, including asthma, rheumatoid arthritis (RA), and psoriasis. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings, including pharmacological studies, clinical trials, and case studies.

Pharmacological Profile

This compound exhibits a high affinity for the H4 receptor with a Ki value of 8.4 ± 2.2 nM, demonstrating excellent selectivity over other histamine receptors (H1, H2, H3) and various other biogenic amine receptors. The compound acts as an antagonist across multiple species and has shown anti-inflammatory effects in preclinical models.

Key Pharmacological Findings

- Histamine Receptor Selectivity : this compound does not significantly interact with the human H2 receptor at concentrations up to 1,000 nM. It exhibits only modest inhibition (56%) of the muscarinic M1 receptor at 1 µM .

- In Vivo Efficacy : In mouse models of asthma and collagen-induced arthritis, this compound demonstrated a reduction in eosinophil counts and other inflammatory markers at doses starting from 5 mg/kg . However, it failed to inhibit histamine-induced scratching or neuropathic pain in rats .

Clinical Trials

This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating conditions such as rheumatoid arthritis and asthma. The following table summarizes key clinical studies:

Case Studies

In addition to clinical trials, several case studies have highlighted the challenges associated with this compound's therapeutic use:

- Rheumatoid Arthritis : In a Phase IIa study involving 86 patients, this compound was administered at 100 mg/day. Although some symptomatic relief was noted, the study was prematurely terminated due to adverse events related to secondary hemophagocytic lymphohistiocytosis .

- Asthma : A multicenter study randomized 162 patients to receive either placebo or 30 mg of this compound daily for 24 weeks. The primary endpoint—change in pre-bronchodilator forced expiratory volume—showed no significant differences between groups at week 16 .

Safety Profile

Preclinical toxicity studies indicated that this compound possesses a favorable safety profile; however, concerns were raised regarding QT prolongation due to hERG channel inhibition observed in vivo . Clinical trials reported no deaths or serious adverse events; nonetheless, the lack of efficacy led to the discontinuation of several studies.

Propriétés

IUPAC Name |

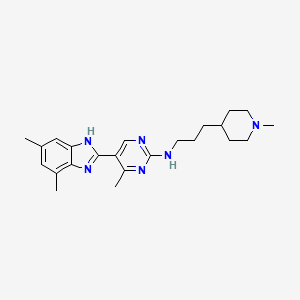

5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRFVPZAXGJLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336756 | |

| Record name | Toreforant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952494-46-1 | |

| Record name | Toreforant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toreforant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toreforant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOREFORANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.